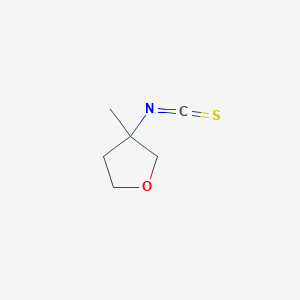
3-Isothiocyanato-3-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanato-3-methyloxolane is an organic compound characterized by the presence of an isothiocyanate group attached to a methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isothiocyanato-3-methyloxolane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base, followed by desulfurylation to form the isothiocyanate product . Another method includes the reaction of amines with phenyl isothiocyanate under mild conditions . These reactions typically require solvents such as dimethylbenzene and are carried out under nitrogen protection to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the use of thiophosgene, despite its toxicity and volatility . Alternatively, safer methods using carbon disulfide and di-tert-butyl dicarbonate as catalysts have been developed . These methods are advantageous due to their lower toxicity, cost-effectiveness, and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-3-methyloxolane undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in formal [3+2] cycloaddition reactions, forming structurally diverse cycloadducts.
Michael Addition: It serves as a building block in Michael addition reactions with alkylidene pyrazolones.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as Fischer’s base and catalysts like chiral squaramides . The reactions are often carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include bispiro[pyrazolone-thiobutyrolactone] skeletons and other enantioenriched spirooxindoles .
Scientific Research Applications
3-Isothiocyanato-3-methyloxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Medicinal Chemistry:
Industrial Applications: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-3-methyloxolane involves its high reactivity with sulfur-centered nucleophiles, such as protein cysteine residues . This reactivity allows it to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses via the NFκB pathway . These mechanisms contribute to its chemoprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Isothiocyanato-3-methyloxolane include:
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit significant biological activity. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in both research and industry.
Biological Activity
3-Isothiocyanato-3-methyloxolane is a compound derived from isothiocyanates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of an isothiocyanate functional group attached to a methyloxolane ring. This structure contributes to its reactivity and biological properties. Isothiocyanates have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Isothiocyanates can modulate oxidative stress by enhancing the activity of antioxidant enzymes such as glutathione S-transferase and superoxide dismutase.
- Apoptosis Induction : Research indicates that isothiocyanates can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Inflammatory Pathways : this compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2, contributing to its anti-inflammatory effects.
Anticancer Activity
Studies have demonstrated that isothiocyanates possess significant anticancer properties. For instance, a study by Yuan et al. (2015) showed that derivatives of isothiocyanates could induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
Isothiocyanates are also recognized for their antimicrobial activity. A study published in the Journal of Organic Chemistry highlighted the potential of isothiocyanates to inhibit the growth of pathogenic bacteria and fungi, suggesting their use as natural preservatives in food .
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies involving this compound indicated a dose-dependent inhibition of cell proliferation in human breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the activation of caspase-3 and -9 pathways.
- Case Study on Bacterial Inhibition : A recent investigation assessed the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µM, with potential implications for its use in food safety .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-isothiocyanato-3-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-6(7-5-9)2-3-8-4-6/h2-4H2,1H3 |
InChI Key |
DRMOPQBVNZCCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















